molecular formula C12H12N2O4S B3127695 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate CAS No. 338422-80-3

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate

Cat. No.: B3127695
CAS No.: 338422-80-3
M. Wt: 280.3 g/mol
InChI Key: LTPITQYBPAEDIK-UHFFFAOYSA-N
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Description

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate is a chemical compound with the molecular formula C12H12N2O4S and a molecular weight of 280.3 g/mol It is known for its unique structure, which includes a sulfamate group attached to a 2-hydroxyphenyl ring and a 3-pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate typically involves the reaction of 2-hydroxyphenylamine with 3-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities, where the compound disrupts essential cellular processes in target organisms .

Comparison with Similar Compounds

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-hydroxyphenyl) N-(pyridin-3-ylmethyl)sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11-5-1-2-6-12(11)18-19(16,17)14-9-10-4-3-7-13-8-10/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPITQYBPAEDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248422
Record name 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338422-80-3
Record name 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338422-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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